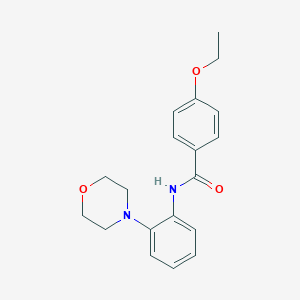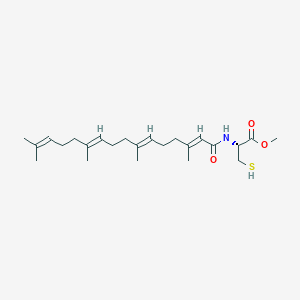![molecular formula C16H17N3O3S B238442 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide, also known as DMPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide exerts its pharmacological effects by inhibiting the activity of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide can modulate the activity of various signaling pathways, leading to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells. 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. Additionally, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. Additionally, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. However, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological effects. Additionally, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide may have off-target effects that need to be carefully evaluated in future studies.
Direcciones Futuras
There are several potential future directions for 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide research. One area of interest is the development of 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide-based therapeutics for the treatment of cancer and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide and its potential off-target effects. Finally, the development of novel synthetic methods for 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide may lead to the discovery of new analogs with improved pharmacological properties.
Conclusion:
In conclusion, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide is a promising compound that has shown potential therapeutic applications in various scientific research areas. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the pharmacological effects of 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide involves the reaction between 3,5-dimethoxybenzoic acid and 3-methyl-2-pyridinecarbonyl chloride in the presence of triethylamine and thioamide. The resulting compound is then purified through recrystallization to obtain 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide in high yield and purity.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has also been investigated for its role in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been studied for its potential as an anti-inflammatory agent.
Propiedades
Nombre del producto |
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide |
|---|---|
Fórmula molecular |
C16H17N3O3S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H17N3O3S/c1-10-5-4-6-17-14(10)18-16(23)19-15(20)11-7-12(21-2)9-13(8-11)22-3/h4-9H,1-3H3,(H2,17,18,19,20,23) |
Clave InChI |
DQVDTPILPLKPSV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canónico |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)




![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)